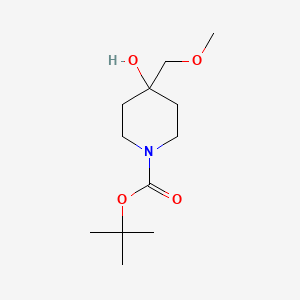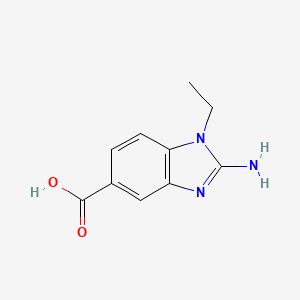
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride” is a hydrochloride salt of a phenolic compound. It contains an isopropylamine group (2-aminopropan-2-yl) and a methoxy group attached to a phenol ring .
Molecular Structure Analysis
The molecular structure would consist of a phenol ring with a methoxy group (-OCH3) attached at the 5-position and an isopropylamine group ((CH3)2CHNH2) attached at the 2-position. The presence of the hydrochloride indicates that the amine group is protonated, forming an ammonium ion .Chemical Reactions Analysis
As a phenolic compound, it could potentially undergo reactions typical of phenols, such as electrophilic aromatic substitution. The amine group could participate in reactions typical of amines, such as forming amides with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenol and amine groups could confer acidic and basic properties, respectively .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) - A Pharmacological Review and Future Research Directions
Chlorogenic Acid (CGA) is a phenolic compound found in green coffee extracts and tea, known for its various biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. It has been found to modulate lipid metabolism and glucose in metabolic related disorders, suggesting its potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA demonstrates hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. This review calls for further research to optimize its biological and pharmacological effects, potentially using CGA as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
CGA as a Food Additive and Nutraceutical Against Metabolic Syndrome
CGA also serves as a nutraceutical for the prevention and treatment of metabolic syndrome, offering anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive is highlighted through its antimicrobial activity against a wide range of organisms and its antioxidant activity, particularly against lipid oxidation. These properties make CGA an excellent candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Comprehensive Review on CGA: Dietary Sources, Bioavailability, and Health Benefits
A comprehensive review on CGA covers its history, dietary sources, processing effects, bioavailability, pharmacological safety evaluation, and possible molecular mechanistic bases explaining its health beneficial effects. The review underscores CGA's neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose and lipid metabolism regulatory, and anticarcinogenic effects. This information could aid in basic and clinical research on CGA as a natural dietary additive or potential drug candidate (Lu et al., 2020).
Wirkmechanismus
Without specific information about this compound’s use or biological activity, it’s difficult to predict its mechanism of action. Phenolic compounds can have diverse biological activities, and the specific activities would depend on the compound’s exact structure and the biological system in which it’s active .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-aminopropan-2-yl)-5-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-10(2,11)8-5-4-7(13-3)6-9(8)12;/h4-6,12H,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTVMANNPPNNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

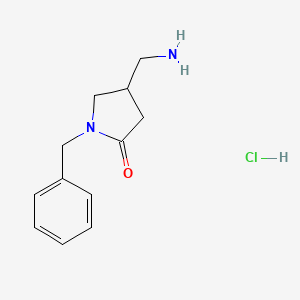

amine](/img/structure/B1377080.png)
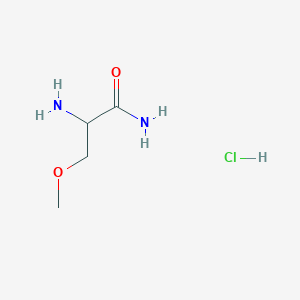

![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
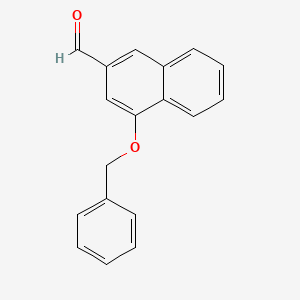

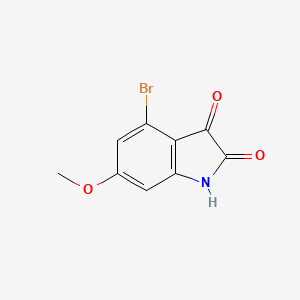
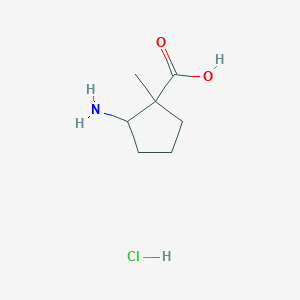
![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)
